2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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Overview
Description
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoxaline with an oxidizing agent to introduce the keto group at the 3-position . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of quinoxaline with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-8-6(10(14)15)3-2-4-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
DIQDEFYQRLKCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(C=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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